7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one
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Overview
Description
7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C26H24O4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenyl-6-propyl-2H-chromen-2-one and 3-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Coupling Reaction: The 3-methoxybenzyl chloride is reacted with 4-phenyl-6-propyl-2H-chromen-2-one in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer.
Interacting with Receptors: Binding to cellular receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one: A closely related compound with similar structural features.
2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid: Another compound with similar functional groups and potential biological activities.
Uniqueness
7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of the 3-methoxybenzyl group, which may confer distinct biological properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C26H24O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-4-phenyl-6-propylchromen-2-one |
InChI |
InChI=1S/C26H24O4/c1-3-8-20-14-23-22(19-10-5-4-6-11-19)15-26(27)30-25(23)16-24(20)29-17-18-9-7-12-21(13-18)28-2/h4-7,9-16H,3,8,17H2,1-2H3 |
InChI Key |
ZNAKFDBNXBQMIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC3=CC(=CC=C3)OC)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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